Desmopressin

Descripción

Propiedades

IUPAC Name |

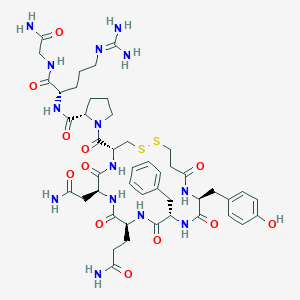

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLWUMRGJYTJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N14O12S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1069.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16679-58-6 | |

| Record name | Desmopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stepwise Synthesis and Coupling Reactions

The LPPS method described in WO2015001134A2 employs Z-Tyr-Phe-OBzl as a key intermediate, synthesized via PyBOP/HOBt-mediated coupling of Z-Tyr-OH and Tos.H-Phe-OBzl. Critical steps include:

-

Reaction Monitoring : High-performance liquid chromatography (HPLC) tracks coupling efficiency, ensuring >98% completion.

-

Purification : Post-reaction mixtures undergo sequential washes with 5% NaHCO₃, 10% KHSO₄, and brine to remove byproducts.

-

Evaporation : Solvent removal via vacuum evaporation (<50°C) preserves peptide integrity.

Final Product Isolation and Analysis

The crude peptide is precipitated, washed with petroleum ether, and dried under vacuum (<45°C). Final quality control involves:

Table 1: Key Parameters in LPPS of this compound

| Parameter | Specification | Source |

|---|---|---|

| Coupling Agent | PyBOP/HOBt | |

| Reaction Temperature | 20 ± 2°C | |

| Washing Solutions | NaHCO₃, KHSO₄, brine | |

| Final Purity (HPLC) | ≥99.5% |

Solid-Phase Peptide Synthesis (SPPS) Methods

Traditional Boc/Benzyl Chemistry

Early SPPS methods (WO2011011342A9) used Boc-protected amino acids and benzyl side-chain protection, requiring HF for resin cleavage. Drawbacks included:

Modern Fmoc-Based SPPS

Recent protocols (CN104926927A) utilize Fmoc-protected amino acids and acid-labile resins (e.g., Rink amide), eliminating HF use. Key improvements:

Environmentally Optimized SPPS

A Triton X-100/water swelling system reduces organic solvent consumption by 40% compared to traditional SPPS. Post-synthesis cleavage uses trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane), yielding this compound with 92–95% purity before HPLC refinement.

Table 2: Comparison of SPPS Methodologies

Hybrid and Innovative Approaches

Fragment Condensation Strategies

WO2015001134A2’s LPPS method synthesizes this compound in four fragments, later condensed via sequential coupling. Advantages include:

Continuous Flow Chromatography

Thin-film evaporation (TFE) systems concentrate peptide solutions to ≤15 g/L, enhancing acetonitrile removal efficiency by 30% compared to rotary evaporation. TFE parameters include:

Critical Analysis of Methodologies

Yield and Purity Considerations

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

La desmopresina tiene una amplia gama de aplicaciones en investigación científica. En medicina, se utiliza para tratar la diabetes insípida central, la enuresis nocturna y trastornos hemorrágicos como la hemofilia A y la enfermedad de von Willebrand. También se utiliza en pruebas diagnósticas para evaluar la función renal y para controlar las afecciones que causan una micción excesiva. En biología, la desmopresina se utiliza para estudiar la regulación del equilibrio hídrico y el papel de los receptores de vasopresina en varios procesos fisiológicos.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Nocturnal Enuresis

- Description : Nocturnal enuresis, commonly known as bedwetting, is prevalent in children. Desmopressin is effective in reducing nocturnal urine production.

- Case Study : A study involving 30 children with monosymptomatic nocturnal enuresis demonstrated significant improvements in sleep quality and psychological functioning after six months of this compound treatment, highlighting its benefits beyond mere symptom control .

-

Diabetes Insipidus

- Description : Central diabetes insipidus is characterized by insufficient secretion of vasopressin. This compound effectively manages this condition by mimicking the action of natural vasopressin.

- Clinical Evidence : this compound has been shown to significantly reduce urine output and increase urine concentration in patients with central diabetes insipidus, improving their quality of life .

-

Bleeding Disorders

- Description : this compound is used to treat mild to moderate hemophilia A and von Willebrand disease by promoting the release of factor VIII from endothelial cells.

- Clinical Application : In patients undergoing minor surgical procedures, this compound administration has been associated with reduced bleeding episodes . A review noted that this compound could be beneficial for managing bleeding during surgeries in patients with these conditions .

- Nocturia

- Other Potential Uses

Comparative Data Table

Mecanismo De Acción

La desmopresina ejerce sus efectos imitando la acción de la vasopresina, una hormona que regula el equilibrio hídrico del cuerpo . Se une a los receptores de vasopresina en los riñones, específicamente a los receptores V2, que se encuentran en la parte distal de la nefrona y los túbulos colectores . Esta unión activa una cascada de señalización que aumenta la inserción de canales de acuaporina en la membrana celular, lo que mejora la reabsorción de agua y reduce la producción de orina . La desmopresina también aumenta los niveles de factor VIII y factor de von Willebrand, que son esenciales para la coagulación de la sangre .

Comparación Con Compuestos Similares

Tricyclic Antidepressants (Imipramine, Amitriptyline)

Key Findings :

Anticholinergics (Oxybutynin, Tolterodine)

Key Findings :

Enuresis Alarms

Key Findings :

Tranexamic Acid (TXA) in Perioperative Settings

Key Findings :

Vasopressin Analogues and Peptides

| Compound | Binding Energy (kcal/mol) | Clinical Use |

|---|---|---|

| This compound | -10.57 | Nocturnal enuresis, hemophilia |

| Lypressin | -9.84 | Diabetes insipidus (less common) |

| Rutin | -13.43 | Experimental (higher affinity) |

Key Findings :

- This compound has superior MM/GBSA energy (-69.77 kcal/mol) compared to lypressin (-67.65 kcal/mol), suggesting stable binding .

Actividad Biológica

Desmopressin (DDAVP) is a synthetic analog of vasopressin, primarily used for its antidiuretic and hemostatic properties. Its biological activity is characterized by its interactions with specific receptors in the body, leading to various therapeutic effects. This article explores the biological mechanisms, clinical applications, and associated risks of this compound, supported by data tables and case studies.

This compound primarily acts as an agonist for the vasopressin V2 receptors located in the renal collecting ducts. Upon binding to these receptors, this compound stimulates adenylyl cyclase activity, resulting in increased intracellular cyclic AMP (cAMP) levels. This cascade leads to the insertion of aquaporin-2 channels into the luminal membrane of the collecting duct cells, enhancing water reabsorption and thereby reducing urine output .

Key Points of Mechanism:

- V2 Receptor Agonism: Increases water reabsorption in kidneys.

- Adenylyl Cyclase Activation: Elevates cAMP levels.

- Aquaporin Insertion: Enhances membrane permeability to water.

Clinical Applications

This compound is widely used for several medical conditions:

- Diabetes Insipidus: It effectively manages central diabetes insipidus by reducing excessive urination.

- Nocturia: Long-term studies indicate that this compound significantly decreases nocturnal voids in patients with nocturia caused by nocturnal polyuria .

- Bleeding Disorders: It is utilized in treating patients with hemophilia A and von Willebrand disease (VWD) by increasing plasma levels of factor VIII and von Willebrand factor (VWF) during surgical procedures .

Case Studies

-

Bleeding Disorders:

A study involving 66 patients with type 1 or 2 VWD showed a biologic response rate of 27% in type 1 and 18% in type 2 VWD after administration of this compound . The study highlighted that genotype could better predict responses in certain patients. -

Nocturia Treatment:

In a long-term study, patients receiving this compound experienced a reduction in nocturnal voids from an average of 3.1 to 1.3 over 12 months. Upon cessation, voiding frequency returned to baseline levels, indicating treatment dependency .

Efficacy Data Table

| Condition | Response Rate | Notes |

|---|---|---|

| Type 1 VWD | 27% | Higher response compared to type 2 VWD |

| Type 2 VWD | 18% | Variability based on subtype |

| Nocturia | Significant reduction | Average voids decreased from 3.1 to 1.3 |

Safety Profile and Risks

Despite its efficacy, this compound is associated with risks, particularly hyponatremia, which can occur due to excessive fluid retention. A meta-analysis indicated that this compound use increases the odds of hyponatremia by more than five times compared to placebo .

Hyponatremia Incidence Data Table

| Study Population | Hyponatremia Rate | Follow-up Duration |

|---|---|---|

| General population | 4.4% | 90 days |

| Elderly patients | Increased risk | Variable |

Q & A

Advanced Research Question

- Use mixed-effects models to account for repeated measures (e.g., weekly wet nights) and covariates (e.g., bladder capacity, adherence to fluid restriction).

- Apply responder analysis with thresholds (e.g., ≥50% reduction in wet nights) and report confidence intervals for relapse rates post-treatment .

- Conduct subgroup analyses stratified by genetic polymorphisms (e.g., AVPR2 mutations) to identify differential responses .

How can this compound’s role in diabetes insipidus management be evaluated in critically ill patients with fluctuating fluid balance?

Advanced Research Question

- Implement continuous sodium monitoring with point-of-care devices to guide dynamic dose adjustments.

- Design adaptive trials with Bayesian predictive algorithms to individualize dosing based on urine osmolality trends and serum sodium trajectories .

- Compare outcomes (e.g., ICU length of stay) against historical cohorts using propensity score matching.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.